N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide
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Overview
Description
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that features a pyridine ring and a thiophene ring connected through an oxalamide linkage
Mechanism of Action
Target of Action
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis.
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with specific proteins or enzymes within the bacteria to inhibit their function, thereby preventing the bacteria from growing and proliferating.
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .
Result of Action
This compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of the growth and proliferation of these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of pyridine-3-amine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(pyridin-2-yl)-N2-(thiophen-3-ylmethyl)oxalamide
- N1-(pyridin-4-yl)-N2-(thiophen-3-ylmethyl)oxalamide
Uniqueness
N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .
Properties
IUPAC Name |
N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUSUNTDFAMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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